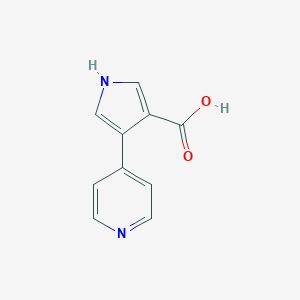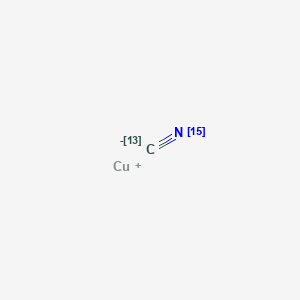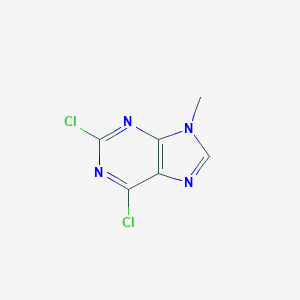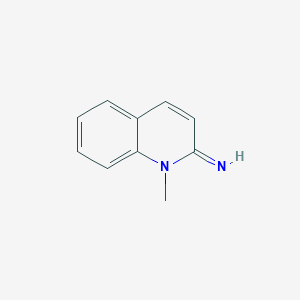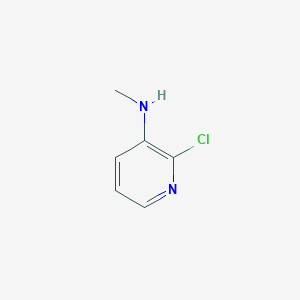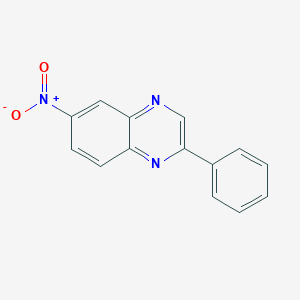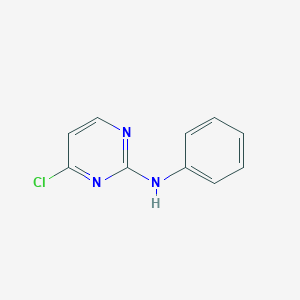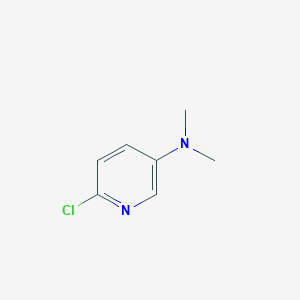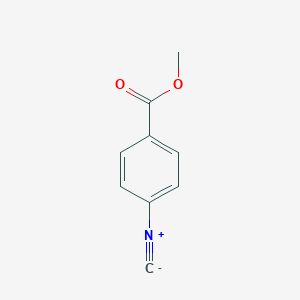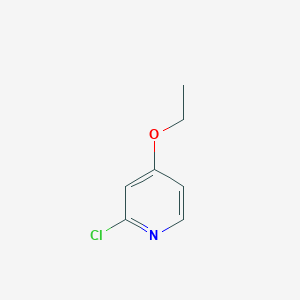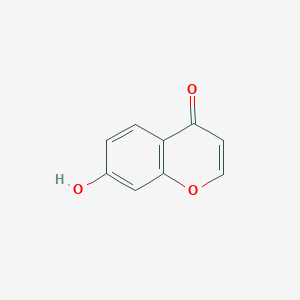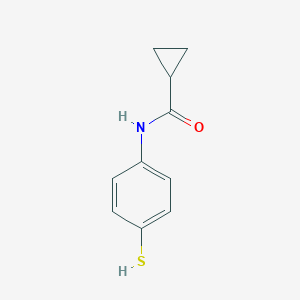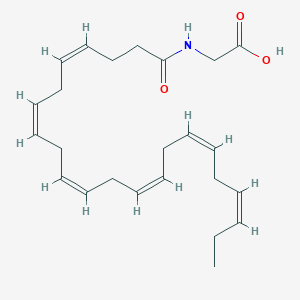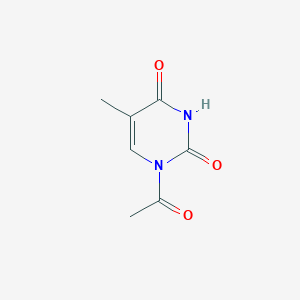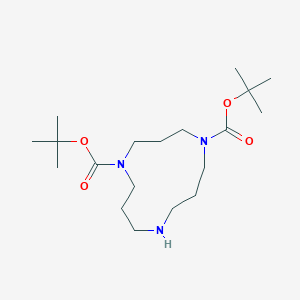
bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, also known as BDT, is a chemical compound that belongs to the family of macrocyclic ligands. It has been extensively studied in the field of coordination chemistry due to its ability to form stable complexes with metal ions.
Applications De Recherche Scientifique
Biochemical Properties and Antineoplastic Features
- Study 1 : Research into derivatives of bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate shows potential in the development of antineoplastic agents. N,N'-Bis[(3-hydroxy-4-pyron-2-yl)methyl]-N,N'-dimethylethylendiamine and 4,10-bis[(3-hydroxy-4-pyron-2-yl)methyl]-1,7-dimethyl-1,4,7,10-tetraazacyclododecane were synthesized and characterized, with studies indicating their ability to alter chromatin structure and induce covalent binding of genomic DNA with proteins. This suggests a role in antiproliferative activities (Amatori et al., 2012).
Applications in Organometallic Chemistry
- Study 2 : In organometallic chemistry, derivatives of bis(1,1-diMethylethyl) compounds have been used to create complexes with strong bidentate Lewis acids. These acids, derived from 2,2‘-(1,3-butadiyne-1,4-diyl)bis[6-(1,1-dimethylethyl)-4-methylphenol], exhibit potential for forming crystalline adducts and have implications in molecular recognition and binding studies (Saied et al., 1998).
Ligand Synthesis and Catalysis
- Study 3 : The compound has been instrumental in the synthesis of complex ligands. For example, the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane provided insights into bis(alkylating) reagents and their intermolecular pathways, which are crucial for creating specific molecular structures for catalysis and other applications (Medina-Molner et al., 2007).
Anion Binding and Fluorescence Studies
- Study 4 : Derivatives of bis(1,1-diMethylethyl) have been used in the study of anion binding. A macrocyclic ligand, with a structure related to bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate, exhibited the ability to bind anions like fluoride, chloride, and acetate, showing changes in fluorescence upon binding. This has implications in sensing and detection technologies (Formica et al., 2010).
Catalytic Decomposition and Kinetics
- Study 5 : Bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate-related compounds have been examined in the context of their role in the catalytic decomposition of hydrogen peroxide. These studies contribute to understanding the kinetics and mechanism of catalytic processes involving iron(II) complexes, which are relevant in various industrial and chemical applications (Zhang et al., 1999).
Propriétés
IUPAC Name |
ditert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-18(2,3)25-16(23)21-12-7-10-20-11-8-13-22(15-9-14-21)17(24)26-19(4,5)6/h20H,7-15H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZOHTBLIFUGSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCCN(CCC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1,1-diMethylethyl) 1,5,9-triazacyclododecane-1,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

